tert-Butyl 1-(isopropylsulfonyl)piperidin-4-ylcarbamate
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Overview
Description
tert-Butyl 1-(isopropylsulfonyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C13H26N2O4S and a molecular weight of 306.42 g/mol . This compound is known for its versatile applications in scientific research, particularly in the fields of drug discovery, organic synthesis, and catalysis.
Preparation Methods
The synthesis of tert-Butyl 1-(isopropylsulfonyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with isopropylsulfonyl chloride and tert-butyl carbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 1-(isopropylsulfonyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the isopropylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 1-(isopropylsulfonyl)piperidin-4-ylcarbamate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in catalytic reactions.
Biology: This compound is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(isopropylsulfonyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl 1-(isopropylsulfonyl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:
- tert-Butyl 1-(methylsulfonyl)piperidin-4-ylcarbamate
- tert-Butyl 1-(ethylsulfonyl)piperidin-4-ylcarbamate
These compounds share similar structural features but differ in the nature of the sulfonyl group. The uniqueness of this compound lies in its specific isopropylsulfonyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl N-(1-propan-2-ylsulfonylpiperidin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4S/c1-10(2)20(17,18)15-8-6-11(7-9-15)14-12(16)19-13(3,4)5/h10-11H,6-9H2,1-5H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQAPBOPHJRXTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC(CC1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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